methyl 4-({[(2Z)-2-[(4-chlorophenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazinan-6-yl]carbonyl}amino)benzoate
Overview
Description
Methyl 4-({[(2Z)-2-[(4-chlorophenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazinan-6-yl]carbonyl}amino)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a thiazinan ring, a chlorophenyl group, and a benzoate ester, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({[(2Z)-2-[(4-chlorophenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazinan-6-yl]carbonyl}amino)benzoate typically involves multiple steps, including the formation of the thiazinan ring and the introduction of the chlorophenyl and benzoate groups. Common reagents used in the synthesis include chlorophenyl isocyanate, prop-2-en-1-amine, and benzoic acid derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[(2Z)-2-[(4-chlorophenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazinan-6-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, potentially leading to new derivatives with different properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another, altering its chemical and physical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Methyl 4-({[(2Z)-2-[(4-chlorophenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazinan-6-yl]carbonyl}amino)benzoate has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, providing a versatile starting material for various chemical reactions.
Biology: Its unique structure may allow it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: The compound’s potential biological activity could make it a candidate for drug development, particularly in areas such as anti-inflammatory, antimicrobial, or anticancer research.
Industry: The compound may find applications in the development of new materials, coatings, or other industrial products due to its unique chemical properties.
Mechanism of Action
The mechanism of action of methyl 4-({[(2Z)-2-[(4-chlorophenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazinan-6-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This can lead to various biological effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-aminobenzoate: A simpler compound with a similar benzoate ester group, but lacking the thiazinan and chlorophenyl groups.
4-Chlorobenzamide: Contains the chlorophenyl group but lacks the thiazinan ring and benzoate ester.
Thiazolidine derivatives: Compounds with a similar thiazinan ring structure but different functional groups.
Uniqueness
Methyl 4-({[(2Z)-2-[(4-chlorophenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazinan-6-yl]carbonyl}amino)benzoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl 4-[[2-(4-chlorophenyl)imino-4-oxo-3-prop-2-enyl-1,3-thiazinane-6-carbonyl]amino]benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O4S/c1-3-12-26-19(27)13-18(31-22(26)25-17-10-6-15(23)7-11-17)20(28)24-16-8-4-14(5-9-16)21(29)30-2/h3-11,18H,1,12-13H2,2H3,(H,24,28) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUCCUCFXCBIPMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C(=NC3=CC=C(C=C3)Cl)S2)CC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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